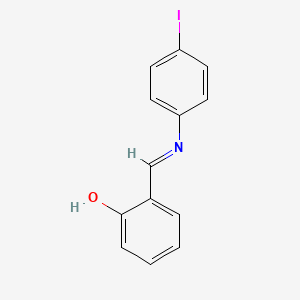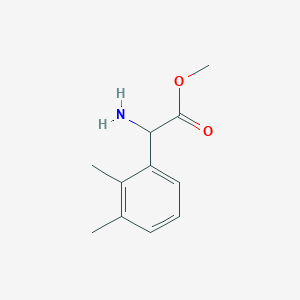
1-(2-Ethylhexyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethylhexyl)-1H-pyrazol-4-amine, also known as 2-ethylhexylpyrazolamine or EHPA, is an organic compound that is used in a variety of scientific research applications. It is a white solid powder with a melting point of 80-82 °C and a boiling point of 230-232 °C. EHPA is a versatile compound that can be used in a variety of different laboratory experiments, such as in the synthesis of other compounds, as a reagent, or as a catalyst.
科学的研究の応用
Heterocyclic Compound Synthesis
Pyrazoline derivatives, including compounds structurally related to "1-(2-Ethylhexyl)-1H-pyrazol-4-amine", serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. These heterocycles find applications in pharmaceuticals, dyes, and materials science due to their significant electronic and structural properties. For example, the reactivity of certain pyrazoline derivatives has been leveraged to create diverse heterocyclic structures with potential therapeutic and industrial applications, highlighting their versatility as building blocks in organic synthesis (Gomaa & Ali, 2020).
Pharmaceutical Research
Pyrazoline derivatives exhibit a broad spectrum of biological activities, making them targets for pharmaceutical research. Recent studies have focused on synthesizing pyrazoline derivatives to evaluate their anticancer properties, among other therapeutic applications. The structural flexibility of pyrazolines allows for the development of compounds with tailored biological activities, including potential anticancer agents (Ray et al., 2022).
Material Science Applications
The unique electronic properties of pyrazoline-based compounds also extend to material science, where they contribute to the development of organic thermoelectric materials and other novel materials with enhanced performance. For instance, certain pyrazoline derivatives have been investigated for their potential in improving the thermoelectric performance of polymeric materials, underscoring the diverse applications of these compounds beyond pharmacological interests (Zhu et al., 2017).
Food Industry and Environmental Safety
In the food industry and environmental safety, pyrazine derivatives (structurally related to pyrazolines) have been explored for their contributions to flavor profiles and their role in the Maillard reaction, which is crucial for understanding the nutritional and safety aspects of cooked foods. Control strategies for the generation of pyrazines during food processing are of interest for enhancing flavor while ensuring product safety (Yu et al., 2021).
作用機序
Target of Action
It’s structurally similar to di (2-ethylhexyl) phthalate (dehp), which is known to have neurotoxic effects . DEHP is also known to disrupt the endocrine system, affecting reproductive health and physical development .
Mode of Action
Dehp, a structurally similar compound, is known to induce uncontrolled growth and eventually death in susceptible plants . It’s absorbed through the leaves and is translocated to the meristems of the plant .
Biochemical Pathways
Dehp, a structurally similar compound, is known to be metabolized by a variety of microorganisms under aerobic, anaerobic, and facultative conditions . The initial hydrolytic pathway of degradation for DEHP is followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to TCA cycle intermediates .
Pharmacokinetics
After oral administration, DEHP is rapidly converted to mono (2-ethylhexyl) phthalate (MEHP) with greater toxicity than DEHP . The oral bioavailability of DEHP was found to be about 7% in rats .
Result of Action
Dehp, a structurally similar compound, is known to disrupt thyroid hormone homeostasis, which ultimately would affect the development of thyroid during puberty .
生化学分析
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to active sites, allosteric modulation, or structural alterations .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have shown changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-(2-Ethylhexyl)-1H-pyrazol-4-amine at different dosages in animal models are not well studied. Related compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Related compounds are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been shown to interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well studied. Related compounds have been shown to localize to specific compartments or organelles, influenced by targeting signals or post-translational modifications .
特性
IUPAC Name |
1-(2-ethylhexyl)pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-3-5-6-10(4-2)8-14-9-11(12)7-13-14/h7,9-10H,3-6,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKLSKFWUUOMIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C=C(C=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331701.png)






![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6331751.png)

